molecular formula C19H26O3 B563510 4-Methoxy-d3 17beta-estradiol CAS No. 1334143-12-2

4-Methoxy-d3 17beta-estradiol

Cat. No.: B563510
CAS No.: 1334143-12-2
M. Wt: 305.432
InChI Key: BCWZIZLVBYHFES-DXWICUSKSA-N
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Description

4-Methoxy-d3 17beta-estradiol is a synthetic derivative of 17beta-estradiol, a naturally occurring estrogen hormone. This compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific studies. The molecular formula of this compound is C19H23D3O3, and it has a molecular weight of 305.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-d3 17beta-estradiol typically involves the introduction of a methoxy group at the 4-position of the 17beta-estradiol molecule. This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The deuterium labeling is introduced by using deuterated reagents or solvents during the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is carefully monitored to maintain the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-d3 17beta-estradiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the parent alcohol .

Scientific Research Applications

4-Methoxy-d3 17beta-estradiol is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Methoxy-d3 17beta-estradiol involves its interaction with estrogen receptors. It binds to these receptors, activating them and initiating a cascade of cellular events. This includes the regulation of gene expression and modulation of various physiological processes. The compound also inhibits key enzymes involved in estrogen metabolism, such as aromatase and 17beta-hydroxysteroid dehydrogenase .

Comparison with Similar Compounds

Similar Compounds

    17beta-estradiol: The parent compound, naturally occurring estrogen.

    4-Methoxy-17beta-estradiol: Similar structure but without deuterium labeling.

    Estrone: Another naturally occurring estrogen with a similar structure.

    Estriol: A weaker estrogen compared to 17beta-estradiol

Uniqueness

4-Methoxy-d3 17beta-estradiol is unique due to its deuterium labeling, which makes it particularly useful in tracing and studying metabolic pathways. This labeling provides a distinct advantage in pharmacokinetic and metabolic studies, allowing for more precise and accurate measurements .

Properties

IUPAC Name

(8R,9R,13S,14R,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13+,15+,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWZIZLVBYHFES-KUPRSHKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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